4-BEC Hydrochloride
Overview
Description
4-Bromoethcathinone (hydrochloride) is a synthetic cathinone compound that belongs to the phenethylamine, amphetamine, and cathinone chemical classes. It is structurally categorized as a cathinone and is used primarily as an analytical reference standard in research and forensic applications . The compound is known for its psychoactive properties and acts as a serotonin and norepinephrine reuptake inhibitor .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromoethcathinone (hydrochloride) typically involves the bromination of a precursor compound followed by the introduction of an ethylamino group. The general synthetic route can be summarized as follows:
Bromination: The precursor compound, often a phenethylamine derivative, undergoes bromination using bromine or a bromine-containing reagent.
Amination: The brominated intermediate is then reacted with an ethylamine to introduce the ethylamino group.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production methods for 4-Bromoethcathinone (hydrochloride) are not well-documented, as the compound is primarily used for research purposes. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, purification techniques, and quality control, would apply.
Chemical Reactions Analysis
Types of Reactions
4-Bromoethcathinone (hydrochloride) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
4-Bromoethcathinone (hydrochloride) is used in various scientific research applications, including:
Chemistry: As an analytical reference standard for mass spectrometry and chromatography.
Biology: Studying the effects of synthetic cathinones on biological systems.
Medicine: Investigating the pharmacological properties and potential therapeutic uses of synthetic cathinones.
Industry: Forensic analysis and detection of synthetic cathinones in seized materials.
Mechanism of Action
4-Bromoethcathinone (hydrochloride) acts as a serotonin and norepinephrine reuptake inhibitor . This means that it inhibits the reuptake of these neurotransmitters, leading to increased levels in the synaptic cleft. The compound’s mechanism of action is similar to that of other synthetic cathinones and involves binding to the serotonin and norepinephrine transporters, preventing the reabsorption of these neurotransmitters into the presynaptic neuron .
Comparison with Similar Compounds
Similar Compounds
4-Bromomethcathinone (4-BMC): Another synthetic cathinone with similar psychoactive properties.
4-Chloromethcathinone (4-CMC): A chlorinated analogue with similar effects.
4-Ethylmethcathinone (4-EMC): An ethylated analogue with similar properties.
Uniqueness
4-Bromoethcathinone (hydrochloride) is unique due to its specific bromine substitution, which can influence its pharmacological properties and potency. The presence of the bromine atom may enhance its binding affinity to serotonin and norepinephrine transporters compared to other analogues .
Properties
IUPAC Name |
1-(4-bromophenyl)-2-(ethylamino)propan-1-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO.ClH/c1-3-13-8(2)11(14)9-4-6-10(12)7-5-9;/h4-8,13H,3H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOOHDJXBSRIXJP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(C)C(=O)C1=CC=C(C=C1)Br.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101343224 | |
Record name | 1-(4-Bromophenyl)-2-(ethylamino)propan-1-one hydrochloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101343224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
135333-26-5 | |
Record name | 1-Propanone, 1-(4-bromophenyl)-2-(ethylamino)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=135333-26-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromoethcathinone hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135333265 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(4-Bromophenyl)-2-(ethylamino)propan-1-one hydrochloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101343224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-BROMOETHCATHINONE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R6886DX7ZZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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